5-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine-2-carboxylic acid is a complex organic compound with a unique structure that includes a pyrroloazepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine-2-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common method involves the protection of amino groups using tert-butoxycarbonyl (Boc) groups, followed by cyclization reactions to form the pyrroloazepine core. The reaction conditions often include the use of organic solvents such as tetrahydrofuran (THF) and bases like sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrroloazepine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
5-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine-2-carboxylic acid involves its interaction with specific molecular targets. The Boc group serves as a protecting group for amines, allowing selective reactions to occur at other positions on the molecule. The pyrroloazepine core can interact with biological targets, potentially modulating their activity through binding interactions .
Comparison with Similar Compounds
Similar Compounds
- 5-[(tert-butoxy)carbonyl]-1-methyl-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-2-carboxylic acid
- 5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H,8H-furo[3,2-c]azepine-2-carboxylic acid
- 5-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid
Uniqueness
What sets 5-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine-2-carboxylic acid apart is its specific structure, which combines the pyrroloazepine core with a Boc-protected carboxylic acid.
Properties
Molecular Formula |
C14H20N2O4 |
---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonyl]-4,6,7,8-tetrahydro-1H-pyrrolo[3,2-c]azepine-2-carboxylic acid |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)16-6-4-5-10-9(8-16)7-11(15-10)12(17)18/h7,15H,4-6,8H2,1-3H3,(H,17,18) |
InChI Key |
HKXPONNEQACALQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C(C1)C=C(N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.